Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a trifluoromethyl group and an ethyl ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . .
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Biochemical Pathways
Given the known antiproliferative activity of quinoline derivatives, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Result of Action
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as the MCF-7 mammary gland cancer cell line and the HePG2 hepatocellular carcinoma cell line . The interactions of this compound with these cells suggest that it may inhibit specific enzymes involved in cell proliferation and survival. Additionally, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been observed to induce cytotoxic effects, leading to cell death . The impact on cell signaling pathways may involve the inhibition of key enzymes and proteins that regulate cell growth and survival. Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound may bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death . Additionally, this compound may interact with transcription factors, altering gene expression patterns and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro studies, prolonged exposure to this compound may lead to cumulative cytotoxic effects, while in in vivo studies, the compound’s stability and degradation may influence its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses may lead to significant toxicity and adverse effects . Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable impact on cellular function. Additionally, high doses of this compound may result in toxic effects, such as organ damage and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further influence cellular function . The effects on metabolic flux and metabolite levels may depend on the specific enzymes and pathways involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound to various cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound may influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic anhydride . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with the trifluoromethyl group at a different position.
4-Hydroxy-8-(trifluoromethyl)quinoline: Lacks the ethyl ester group, leading to different chemical properties and applications.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline core, known for their broad-spectrum antibacterial activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
CAS No. |
23851-84-5 |
---|---|
Molecular Formula |
C13H10F3NO3 |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)7-4-3-5-8(11(7)17-9)13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
InChI Key |
POYCJJNDSYSSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F |
23851-84-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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